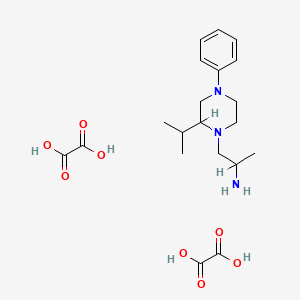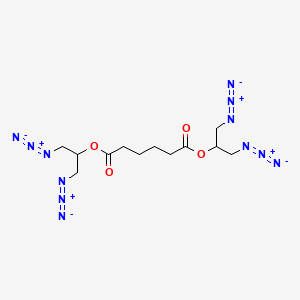
Pyroglutamyl-histidyl-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyroglutamyl-histidyl-alanine is a tripeptide compound composed of pyroglutamic acid, histidine, and alanine. This compound is structurally related to thyrotropin-releasing hormone (TRH), which plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. This compound has been studied for its potential biological and pharmacological activities, particularly in relation to thyroid function and prolactin release .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamyl-histidyl-alanine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include the tert-butyloxycarbonyl (Boc) group for the amino group and the methyl ester for the carboxyl group.
Coupling of Pyroglutamic Acid and Histidine: The protected pyroglutamic acid is first coupled with protected histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Addition of Alanine: The resulting dipeptide is then coupled with protected alanine using similar coupling reagents and conditions.
Deprotection: The final step involves the removal of the protecting groups under acidic or basic conditions to yield the desired tripeptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by cleavage and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyroglutamyl-histidyl-alanine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing Agents: Sodium borohydride (NaBH₄) and other hydrides.
Substitution Reagents: Alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidyl radicals, while reduction of the peptide bonds can yield smaller peptide fragments .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Studied for its role in regulating thyroid function and prolactin release.
Medicine: Potential therapeutic applications in thyroid disorders and prolactin-related conditions.
Industry: Used in the production of peptide-based pharmaceuticals and research reagents
Mecanismo De Acción
The mechanism of action of pyroglutamyl-histidyl-alanine involves its interaction with specific receptors and enzymes in the body. It is structurally related to thyrotropin-releasing hormone (TRH) and can bind to TRH receptors, leading to the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary. This interaction is mediated through G protein-coupled receptors (GPCRs) and involves the activation of intracellular signaling pathways such as the phosphatidylinositol-calcium-protein kinase C (PKC) pathway .
Comparación Con Compuestos Similares
Similar Compounds
Thyrotropin-Releasing Hormone (TRH): A tripeptide hormone with a similar structure and function.
Pyroglutamyl-histidyl-glycine: Another tripeptide with regulatory functions in the colon.
Histidyl-proline diketopiperazine: A cyclic dipeptide derived from TRH metabolism
Uniqueness
Pyroglutamyl-histidyl-alanine is unique in its specific combination of amino acids and its ability to modulate thyroid function and prolactin release. Its structural similarity to TRH allows it to interact with TRH receptors, but its distinct sequence may confer different pharmacological properties and potential therapeutic applications .
Propiedades
Número CAS |
82780-19-6 |
|---|---|
Fórmula molecular |
C14H19N5O5 |
Peso molecular |
337.33 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H19N5O5/c1-7(14(23)24)17-13(22)10(4-8-5-15-6-16-8)19-12(21)9-2-3-11(20)18-9/h5-7,9-10H,2-4H2,1H3,(H,15,16)(H,17,22)(H,18,20)(H,19,21)(H,23,24)/t7-,9+,10+/m1/s1 |
Clave InChI |
NGNCHLZYBLGYLJ-JEZHCXPESA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2 |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)




![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)


![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
